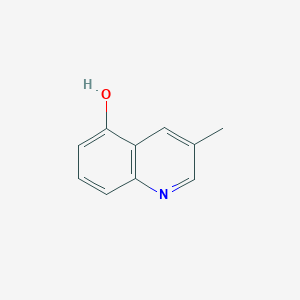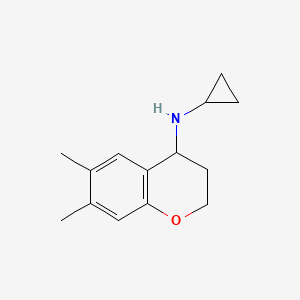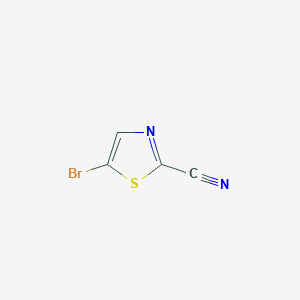
N-6-(Delta-2-isopentenyl)adenosine hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-6-(Delta-2-isopentenyl)adenosine hemihydrate typically involves the alkylation of adenosine with isopentenyl pyrophosphate. This reaction is catalyzed by enzymes such as isopentenyltransferase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at temperatures between 25°C and 37°C .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the compound. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-6-(Delta-2-isopentenyl)adenosine hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the isopentenyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives of N-6-(Delta-2-isopentenyl)adenosine.
Reduction: Amine derivatives.
Substitution: Various alkylated or arylated adenosine derivatives.
Aplicaciones Científicas De Investigación
N-6-(Delta-2-isopentenyl)adenosine hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Biology: Studied for its role in gene expression, protein production, and various biochemical and physiological mechanisms in living cells.
Medicine: Investigated for its potential anticancer properties and its ability to alter cell proliferation and apoptosis.
Industry: Utilized in the production of pharmaceuticals, pesticides, and dyes.
Mecanismo De Acción
The mechanism of action of N-6-(Delta-2-isopentenyl)adenosine hemihydrate involves its interaction with adenosine receptors, particularly the adenosine A3 receptor. This interaction leads to the inhibition of cAMP formation and the activation of downstream signaling pathways that regulate cell proliferation and apoptosis. The compound’s antiproliferative effects are mediated through both receptor-dependent and receptor-independent mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
N-6-(Delta-2-isopentenyl)adenine: Another cytokinin precursor with similar biological activities.
Zeatin: A well-known cytokinin that regulates plant growth and development.
Kinetin: A synthetic cytokinin used in plant tissue culture and research.
Uniqueness
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is unique due to its dual role in both plant and mammalian systems. It not only serves as a precursor for plant hormones but also exhibits significant biological activities in mammalian cells, making it a valuable compound for diverse scientific research applications .
Propiedades
Número CAS |
33156-15-9 |
|---|---|
Fórmula molecular |
C15H21N5O4 |
Peso molecular |
335.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12+,15-/m1/s1 |
Clave InChI |
USVMJSALORZVDV-ADGXKJENSA-N |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.O |
SMILES isomérico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)









![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)


